molecular formula C6H9NO3 B8502496 4-Carbomethoxymethyl azetidin-2-one

4-Carbomethoxymethyl azetidin-2-one

Cat. No. B8502496
M. Wt: 143.14 g/mol
InChI Key: RXHXPUPRSNKIGG-UHFFFAOYSA-N
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Patent
US04400323

Procedure details

Mercuric chloride (12.37 g, 45.6 mmol) is added in one portion to a solution of (3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-[2,2,2-tri(methylthio)-ethyl]azetidin-2-one (6.0 g, 15.2 mmol) in 250 ml of absolute methanol at 0° C. The resulting mixture (heavy white precipitate) is stirred at 0° C. for 3 min., then quenched by addition of sodium bicarbonate (8.99 g, 107 mmol). This mixture is then filtered and the solid residue is washed with additional methanol. The combined filtrate and washings are concentrated in vacuo and the residue is partitioned between ethyl acetate and saturated aqueous ammonium chloride solution. The organic phase is separated, washed with saturated aqueous ammonium chloride solution, water and brine and dried over magnesium sulfate. Removal of solvents in vacuo gives an oil which is chromatographed on a silica gel column (3:2 cyclohexane:ethyl acetate) to yield (3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl)]-4-carbomethoxymethyl azetidin-2-one.
[Compound]
Name
Mercuric chloride
Quantity
12.37 g
Type
reactant
Reaction Step One
Name
(3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-[2,2,2-tri(methylthio)-ethyl]azetidin-2-one
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([N:8]1[C@H:11]([CH2:12][C:13](SC)(SC)SC)[C@@H:10]([C@H](O)C)[C:9]1=[O:23])(C(C)(C)C)(C)C.[C:24](=O)(O)[O-:25].[Na+].C[OH:30]>>[C:13]([CH2:12][CH:11]1[NH:8][C:9](=[O:23])[CH2:10]1)([O:25][CH3:24])=[O:30] |f:1.2|

Inputs

Step One
Name
Mercuric chloride
Quantity
12.37 g
Type
reactant
Smiles
Name
(3S,4R)-1-(t-butyldimethylsilyl)-3-[(R)-1-hydroxyethyl]-4-[2,2,2-tri(methylthio)-ethyl]azetidin-2-one
Quantity
6 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)N1C([C@@H]([C@H]1CC(SC)(SC)SC)[C@@H](C)O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
8.99 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture (heavy white precipitate) is stirred at 0° C. for 3 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This mixture is then filtered
WASH
Type
WASH
Details
the solid residue is washed with additional methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings are concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ethyl acetate and saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with saturated aqueous ammonium chloride solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvents in vacuo
CUSTOM
Type
CUSTOM
Details
gives an oil which
CUSTOM
Type
CUSTOM
Details
is chromatographed on a silica gel column (3:2 cyclohexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
C(=O)(OC)CC1CC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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